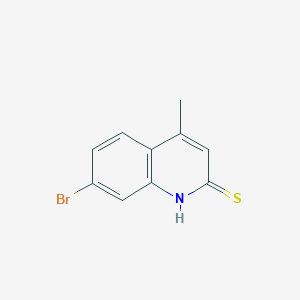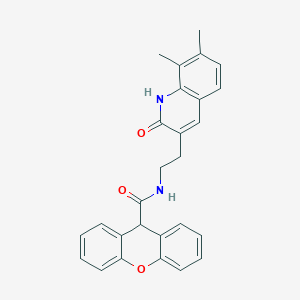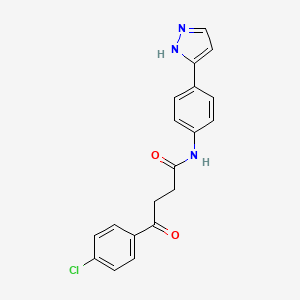
7-bromo-4-methylquinoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-methylquinoline-2(1H)-thione is a heterocyclic compound that contains a quinoline core structure with a bromine atom at the 7th position, a methyl group at the 4th position, and a thione group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methylquinoline-2(1H)-thione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Bromination: The 4-methylquinoline is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Thionation: The brominated product is then subjected to thionation using a reagent like Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
7-bromo-4-methylquinoline-2(1H)-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
科学研究应用
7-bromo-4-methylquinoline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 7-bromo-4-methylquinoline-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and thione groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological molecules, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
4-methylquinoline-2(1H)-thione: Lacks the bromine atom at the 7th position.
7-chloro-4-methylquinoline-2(1H)-thione: Contains a chlorine atom instead of bromine at the 7th position.
7-bromoquinoline-2(1H)-thione: Lacks the methyl group at the 4th position.
Uniqueness
7-bromo-4-methylquinoline-2(1H)-thione is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
属性
分子式 |
C10H8BrNS |
|---|---|
分子量 |
254.15 g/mol |
IUPAC 名称 |
7-bromo-4-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C10H8BrNS/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) |
InChI 键 |
WODJGCFTELZCJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)NC2=C1C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100514.png)

![[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)

![(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1](/img/structure/B14100546.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14100549.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)
![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)
![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14100580.png)
